Cas no 1420791-75-8 (6-Fluoro-7-methylquinolin-8-ol)
6-Fluoro-7-methylquinolin-8-ol Chemical and Physical Properties
Names and Identifiers
-
- 1420791-75-8
- 6-Fluoro-7-methylquinolin-8-ol
- SB68515
- 6-Fluoro-7-methyl-quinolin-8-ol
- 8-Quinolinol, 6-fluoro-7-methyl-
-
- Inchi: 1S/C10H8FNO/c1-6-8(11)5-7-3-2-4-12-9(7)10(6)13/h2-5,13H,1H3
- InChI Key: DGDCDHXEVBNXCF-UHFFFAOYSA-N
- SMILES: FC1=CC2=CC=CN=C2C(=C1C)O
Computed Properties
- Exact Mass: 177.058992041g/mol
- Monoisotopic Mass: 177.058992041g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 33.1Ų
Experimental Properties
- Density: 1.305±0.06 g/cm3(Predicted)
- Boiling Point: 325.9±37.0 °C(Predicted)
- pka: 4.41±0.50(Predicted)
6-Fluoro-7-methylquinolin-8-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM239615-1g |
6-Fluoro-7-methylquinolin-8-ol |
1420791-75-8 | 97% | 1g |
$954 | 2021-08-04 | |
| Chemenu | CM239615-5g |
6-Fluoro-7-methylquinolin-8-ol |
1420791-75-8 | 97% | 5g |
$2104 | 2021-08-04 | |
| Chemenu | CM239615-1g |
6-Fluoro-7-methylquinolin-8-ol |
1420791-75-8 | 97% | 1g |
$1010 | 2022-09-03 |
6-Fluoro-7-methylquinolin-8-ol Related Literature
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 6-Fluoro-7-methylquinolin-8-ol
6-Fluoro-7-methylquinolin-8-ol: A Comprehensive Overview
The compound 6-Fluoro-7-methylquinolin-8-ol, identified by the CAS number 1420791-75-8, is a significant molecule in the field of organic chemistry and pharmacology. This quinoline derivative has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a quinoline backbone with a fluoro group at position 6, a methyl group at position 7, and a hydroxyl group at position 8. These substituents contribute to its distinctive chemical behavior and biological activity.
Recent studies have highlighted the importance of quinoline derivatives in medicinal chemistry, particularly in the design of kinase inhibitors and other bioactive compounds. The presence of the fluoro group in 6-fluoro position introduces electron-withdrawing effects, which can enhance the molecule's ability to interact with target proteins. Similarly, the methyl group at position 7 adds steric bulk, potentially influencing the compound's solubility and bioavailability. The hydroxyl group at position 8 is crucial for hydrogen bonding, a key interaction in many biological systems.
One of the most promising areas of research involving 6-fluoro-7-methylquinolin-8-ol is its potential as an anti-cancer agent. Preclinical studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, suggesting its ability to inhibit tumor growth without significantly affecting normal cells. The mechanism of action appears to involve modulation of key signaling pathways, such as the MAPK/ERK pathway, which is often dysregulated in cancer.
In addition to its anti-cancer properties, 6-fluoro-substituted quinolines have shown potential in treating neurodegenerative diseases. Research indicates that these compounds may act as antioxidants, protecting neurons from oxidative stress—a hallmark of conditions like Alzheimer's disease and Parkinson's disease. The hydroxyl group at position 8 plays a critical role in this activity by facilitating redox reactions that neutralize reactive oxygen species.
The synthesis of 6-fluoro-7-methyl-quinolin-8-ol involves a multi-step process that typically begins with the preparation of the quinoline skeleton. Fluorination at position 6 is achieved through electrophilic substitution, while methylation at position 7 can be accomplished using standard alkylation techniques. The introduction of the hydroxyl group at position 8 often requires careful oxidation or reduction steps to ensure regioselectivity.
The pharmacokinetic properties of CAS No 1420791-75-8 are another area of active investigation. Early studies suggest that this compound has moderate bioavailability, which could be optimized through structural modifications or formulation strategies. Its solubility profile is influenced by the substituents on the quinoline ring, with the fluoro and methyl groups contributing to both lipophilicity and hydrophilicity depending on their positions.
In terms of toxicity, preliminary data indicate that 6-fluoro-7-methylquinolin-8-ol strong>
1420791-75-8 (6-Fluoro-7-methylquinolin-8-ol) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)